N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-5-3-2-4-15(17)12-22-19(27)13-29-20-24-23-18-7-6-16(25-26(18)20)14-8-10-21-11-9-14/h2-11H,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCULJHAXXIIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.
Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions using pyridine derivatives.
Attachment of the methoxyphenyl group: This can be done through Friedel-Crafts alkylation reactions or other suitable coupling reactions.
Formation of the final acetamide structure: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
Antimicrobial Activity
The compound is part of the 1,2,4-triazole family, known for its broad spectrum of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazoles exhibit effective antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli. For example, compounds containing the triazole moiety have been shown to possess minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like gentamicin and ciprofloxacin .
Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Comparison Antibiotic |
|---|---|---|---|
| Compound A | S. aureus | 0.5 | Gentamicin |
| Compound B | E. coli | 1.0 | Ciprofloxacin |
| Compound C | Pseudomonas aeruginosa | 0.75 | Ampicillin |
Anticancer Properties
N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has also been investigated for its anticancer potential. Studies have reported that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative demonstrated an IC50 value of 0.83 ± 0.07 μM against these cell lines .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | A549 | 0.83 |
| Compound E | MCF-7 | 1.25 |
| Compound F | HeLa | 0.95 |
Neuroprotective Effects
Emerging research suggests that triazole compounds may exhibit neuroprotective effects through their antioxidant properties and ability to modulate neurotransmitter systems. The neuroprotective potential is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a critical role in pathogenesis .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives for their antibacterial activity against resistant strains of bacteria and found that certain modifications significantly enhanced their potency compared to existing antibiotics .
- Clinical Trials for Cancer Treatment : Preliminary trials have indicated promising results for triazole derivatives in combination therapies for various cancers, suggesting improved patient outcomes when used alongside traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on core heterocycles, substituents, and reported activities.
Core Heterocycle Variations
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-c]pyrimidine
- Target Compound : The triazolo[4,3-b]pyridazine core offers a pyridazine ring fused with a triazole, which may enhance π-π stacking interactions in biological systems.
- Analog (): Compounds like N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide feature a triazolo[4,3-c]pyrimidine core. The pyrimidine ring in this analog could confer different electronic properties and binding affinities compared to pyridazine-based systems .
Triazolo[4,3-b]pyridazine vs. Imidazo[1,2-a]pyridine
- Analog () : Derivatives such as 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide replace the triazole-pyridazine core with an imidazo-pyridine. This structural shift likely alters solubility and metabolic stability due to reduced nitrogen content and increased hydrophobicity .
Substituent Effects
Pyridin-4-yl vs. Furan-2-yl ()
- In contrast, analogs with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide) may exhibit reduced solubility but enhanced aromatic stacking due to the oxygen-rich furan ring .
2-Methoxyphenylmethyl vs. 4-Substituted Phenyl ()
- The 2-methoxyphenylmethyl group in the target compound could enhance lipophilicity and membrane permeability compared to unsubstituted phenyl groups (e.g., N-phenyl derivatives in ).
- Brominated or fluorinated phenyl analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide in ) might exhibit stronger halogen bonding but higher metabolic stability risks .
Functional Group Comparisons
Biological Activity
N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A methoxyphenyl group
- A pyridinyltriazolopyridazine moiety
- A sulfanylacetamide linkage
This unique structural combination is hypothesized to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a related compound was evaluated for its cytotoxic effects against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results indicated that compounds similar to this compound showed moderate to high cytotoxicity with IC50 values in the low micromolar range (approximately 1.06 to 2.73 μM) against these cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of c-Met kinase activity, a critical signaling pathway in cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells. The compound's effect on cell cycle arrest has also been noted, with specific studies indicating an arrest in the G0/G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Triazole derivatives have been recognized for their broad-spectrum antibacterial and antifungal properties. For example, related compounds have demonstrated effectiveness against various strains of bacteria and fungi, including drug-resistant strains .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | < 10 μg/mL |
| Triazole B | E. coli | < 15 μg/mL |
| Triazole C | C. albicans | < 5 μg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a triazolo-pyridazine derivative on A549 cells, revealing significant apoptosis induction and cell cycle arrest at G0/G1 phase after treatment with IC50 concentrations . The study concluded that targeting c-Met could be a viable strategy for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. Results indicated that certain derivatives displayed potent activity against Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infections caused by resistant organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
